molecular formula C14H23NO4 B12835426 tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B12835426
M. Wt: 269.34 g/mol
InChI Key: BNDBURMGSFFGLG-JTQLQIEISA-N
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Description

tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a piperidine and a tetrahydrofuran ring.

Preparation Methods

The synthesis of tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal in toluene under reflux conditions . The reaction yields a mixture of isomeric condensation products, which can be separated based on their solubility in hexane . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, which is used to form spirocyclic pyrazoles, and hydrogen chloride in dioxane for further functionalization .

Scientific Research Applications

tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds, such as:

These compounds share similar spirocyclic structures but differ in their functional groups and reactivity, making tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate unique in its applications and properties.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl (2R)-2-hydroxy-4-oxo-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-6-4-14(5-7-15)9-10(16)8-11(14)17/h10,16H,4-9H2,1-3H3/t10-/m0/s1

InChI Key

BNDBURMGSFFGLG-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C[C@H](CC2=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2=O)O

Origin of Product

United States

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